molecular formula C23H33N3O6S B15128998 Boc-DL-Lys(Dan)(Dan)-OH

Boc-DL-Lys(Dan)(Dan)-OH

Cat. No.: B15128998
M. Wt: 479.6 g/mol
InChI Key: WBXVVSQZXDFRRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-DL-Lys(Dan)(Dan)-OH: is a synthetic compound used in various scientific research applications. The compound consists of a lysine derivative with two dansyl (Dan) groups and a Boc (tert-butyloxycarbonyl) protecting group. This compound is often used in peptide synthesis and biochemical studies due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-DL-Lys(Dan)(Dan)-OH typically involves the following steps:

    Protection of Lysine: The lysine amino group is protected using a Boc group to prevent unwanted reactions during subsequent steps.

    Dansylation: The protected lysine is then reacted with dansyl chloride to introduce the dansyl groups. This reaction usually occurs in the presence of a base such as triethylamine.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Boc-DL-Lys(Dan)(Dan)-OH can undergo substitution reactions where the Boc protecting group is removed under acidic conditions.

    Oxidation and Reduction: The dansyl groups can participate in oxidation-reduction reactions, altering the compound’s fluorescence properties.

Common Reagents and Conditions:

    Acidic Conditions: For deprotection of the Boc group, reagents like trifluoroacetic acid (TFA) are commonly used.

    Bases: Triethylamine is often used in the dansylation step.

Major Products:

    Deprotected Lysine Derivative: Removal of the Boc group yields the free lysine derivative with dansyl groups.

Scientific Research Applications

Chemistry:

    Peptide Synthesis: Boc-DL-Lys(Dan)(Dan)-OH is used as a building block in the synthesis of fluorescent peptides.

Biology:

    Fluorescent Labeling: The compound is used to label proteins and peptides for fluorescence-based assays.

Medicine:

    Diagnostic Tools: It can be used in the development of diagnostic assays due to its fluorescent properties.

Industry:

    Biochemical Research: The compound is used in various biochemical research applications to study protein interactions and dynamics.

Mechanism of Action

Molecular Targets and Pathways: The primary mechanism of action of Boc-DL-Lys(Dan)(Dan)-OH involves its ability to fluoresce upon excitation. The dansyl groups absorb light and emit fluorescence, making the compound useful in tracking and studying molecular interactions.

Comparison with Similar Compounds

    Boc-Lys(Dan)-OH: A similar compound with only one dansyl group.

    Fmoc-Lys(Dan)-OH: Another lysine derivative with a different protecting group (Fmoc).

Uniqueness: Boc-DL-Lys(Dan)(Dan)-OH is unique due to the presence of two dansyl groups, which enhances its fluorescent properties compared to similar compounds with only one dansyl group.

Properties

IUPAC Name

6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N3O6S/c1-23(2,3)32-22(29)25-18(21(27)28)12-6-7-15-24-33(30,31)20-14-9-10-16-17(20)11-8-13-19(16)26(4)5/h8-11,13-14,18,24H,6-7,12,15H2,1-5H3,(H,25,29)(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXVVSQZXDFRRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.